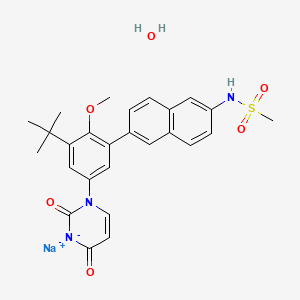

Dasabuvir sodium monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1456607-55-8 |

|---|---|

Molecular Formula |

C26H28N3NaO6S |

Molecular Weight |

533.6 g/mol |

IUPAC Name |

sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide;hydrate |

InChI |

InChI=1S/C26H27N3O5S.Na.H2O/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;;/h6-15,28H,1-5H3,(H,27,30,31);;1H2/q;+1;/p-1 |

InChI Key |

SJHKKWUESHNTBB-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.O.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Engagement of Dasabuvir

Allosteric Inhibition of HCV NS5B RNA-Dependent RNA Polymerase by Dasabuvir (B606944)

Dasabuvir's inhibitory effect stems from its ability to bind non-competitively to the NS5B polymerase, a mechanism characteristic of allosteric inhibitors. patsnap.comnih.gov This interaction does not prevent the binding of natural nucleotide substrates but rather incapacitates the enzyme's ability to perform its function. nih.govvulcanchem.com

Drug resistance mapping and biophysical studies have precisely located the binding site of Dasabuvir to a specific allosteric pocket within the palm domain of the NS5B polymerase, often referred to as the palm I site. drugbank.comnih.govnih.gov This binding pocket is hydrophobic and situated adjacent to the enzyme's catalytic active site. vulcanchem.com

In silico molecular docking and simulation studies have provided a detailed view of the interactions between Dasabuvir and the NS5B polymerase. nih.govjcsp.org.pk The stability of the Dasabuvir-NS5B complex is maintained through a series of hydrogen bonds and hydrophobic contacts. jcsp.org.pk Key amino acid residues within the palm domain are crucial for this interaction. Modeling has shown that Dasabuvir forms hydrogen bonds with the side chains of residues such as S288, N291, and D318, as well as with the backbone of residues I447 and Y448. nih.gov Computational analyses have also highlighted interactions with Gln446 and Tyr448. semanticscholar.org The binding pocket is further defined by residues at positions C316, M414, Y448, A553, and S556. nih.govsemanticscholar.org

| Interacting Residues in NS5B Palm Domain | Type of Interaction | Reference |

| S288, N291, D318, I447, Y448 | Hydrogen Bonding | nih.gov |

| C316, M414, Y448, A553, S556 | Constitute Binding Pocket | nih.govsemanticscholar.org |

| Gln446, Tyr448 | Hydrogen Bonding | semanticscholar.org |

| Asp318-Tyr448 region | Hydrophobic Pocket Location | vulcanchem.com |

This table summarizes key amino acid residues of the HCV NS5B polymerase that interact with Dasabuvir.

The binding of Dasabuvir to the palm I allosteric site triggers a significant conformational change in the NS5B polymerase. drugbank.comdrugbank.compatsnap.comresearchgate.net This structural alteration is the cornerstone of its inhibitory mechanism. The induced change effectively locks the enzyme in an inactive state, rendering it incapable of carrying out its enzymatic function. drugbank.compatsnap.com

Specifically, the binding of Dasabuvir stabilizes the structure of the genotype 1b NS5B variant and allosterically disrupts the process of nucleotide incorporation. curtin.edu.auvulcanchem.comsemanticscholar.org This conformational shift obstructs the movement of a critical β-hairpin loop (residues L443 to I454) in the thumb domain. nih.gov This loop must undergo an extensive conformational change to allow the newly synthesized double-stranded RNA to exit the active site. By preventing this movement, Dasabuvir effectively halts the polymerase's processivity. nih.gov

The primary consequence of the Dasabuvir-induced conformational change is the potent inhibition of viral RNA synthesis. patsnap.com Specifically, Dasabuvir blocks the elongation phase of RNA replication. drugbank.comnih.govvulcanchem.com Once bound, the altered enzyme is unable to add new nucleotides to the growing RNA chain, thereby preventing the elongation of the nascent viral genome. drugbank.comnih.gov While some other allosteric inhibitors that bind to the thumb domain of NS5B have been shown to block the transition from the initiation to the elongation phase of replication, Dasabuvir's mechanism as a palm domain inhibitor is distinct and primarily impacts the elongation step itself. curtin.edu.auresearchgate.net

| Dasabuvir Activity Against HCV Replicons | EC₅₀ (nM) | Reference |

| Genotype 1a (H77 strain) | 7.7 | drugbank.comnih.govmedchemexpress.com |

| Genotype 1b (Con1 strain) | 1.8 | drugbank.comnih.govmedchemexpress.com |

| Genotype 1a (in 40% human plasma) | 99 | nih.govmedchemexpress.com |

| Genotype 1b (in 40% human plasma) | 21 | nih.govmedchemexpress.com |

This table displays the 50% effective concentration (EC₅₀) values of Dasabuvir against different HCV genotype replicons in cell culture assays.

Conformational Changes Induced by Dasabuvir Binding to NS5B

Genotypic Specificity of Dasabuvir and Factors Limiting Pan-Genotypic Activity Research

A significant limitation of Dasabuvir is its narrow spectrum of activity, which is primarily restricted to HCV genotype 1. drugbank.comnih.govdrugbank.comdrugbank.com This genotypic specificity is a direct consequence of its allosteric mechanism of action. The binding sites for non-nucleoside inhibitors like Dasabuvir are located in regions of the NS5B polymerase that are poorly conserved across different HCV genotypes. drugbank.comnih.govdrugbank.com

Sequence and structural analyses reveal significant differences in the amino acid residues that form the allosteric binding sites between genotypes. curtin.edu.ausemanticscholar.org For example, biophysical studies have demonstrated that while Dasabuvir interacts effectively with the NS5B polymerase from genotype 1b, it fails to interact with the enzyme from genotype 3a. curtin.edu.ausemanticscholar.orgdntb.gov.ua This lack of conservation in the binding pocket explains the poor efficacy of Dasabuvir against other genotypes. curtin.edu.ausemanticscholar.org

This contrasts sharply with nucleoside inhibitors (NIs), such as sofosbuvir, which target the highly conserved catalytic active site of the NS5B polymerase. patsnap.comresearchgate.net The conservation of the active site allows NIs to have pan-genotypic activity, meaning they are effective against a broad range of HCV genotypes. researchgate.net The variability of allosteric sites not only limits the genotypic coverage of NNIs but also creates a lower barrier for the development of drug resistance compared to NIs. drugbank.com The evolution of antiviral therapy has consequently moved towards pan-genotypic regimens that simplify treatment by being effective across all major HCV genotypes, reducing the need for genotype-specific agents like Dasabuvir. mdpi.commp.pl

Preclinical Pharmacological Investigations and Adme Profiling of Dasabuvir

In Vitro Metabolic Stability and Enzyme Kinetics

Assessment in Hepatic Microsomes, Cytosols, and Hepatocytes Across Diverse Species

The metabolic stability of dasabuvir (B606944) was evaluated in various in vitro systems, including liver microsomes and hepatocytes, from several species to understand its metabolic fate and to select appropriate animal models for nonclinical toxicology studies. The species used in these assessments included mice, rats, dogs, monkeys, and humans. fda.govsrce.hr

While specific quantitative data on the in vitro half-life and intrinsic clearance of dasabuvir in these systems are not extensively published in publicly available literature, regulatory assessment reports confirm the execution of these studies. fda.goveuropa.eu The similarity of the metabolite profile generated in hepatic in vitro systems between mice, dogs, and humans was a key factor in selecting the mouse and dog as the primary nonclinical species for pivotal repeat-dose toxicology studies. fda.gov Studies using cryopreserved hepatocytes from rats, dogs, and monkeys are standard for comparing the formation of major metabolites in vitro with those found in vivo and for detecting species-specific differences in metabolic pathways. nih.gov

Identification of Primary Metabolic Pathways and Involved Enzymes (e.g., CYP2C8, CYP3A)

The primary metabolic pathway for dasabuvir is oxidation. europa.eu In vitro studies using human liver microsomes and recombinant cDNA-expressed enzymes identified cytochrome P450 (CYP) 2C8 as the major enzyme responsible for the metabolism of dasabuvir. fda.goveuropa.eu The enzyme CYP3A also contributes to its metabolism, but to a lesser extent. fda.goveuropa.eu

The biotransformation of dasabuvir primarily involves the hydroxylation of its tert-butyl group, which leads to the formation of the M1 metabolite. europa.eu The M1 metabolite is pharmacologically active. Following this initial oxidation, further metabolism occurs through glucuronidation and sulfation of the M1 metabolite. europa.eu

A comparative analysis revealed differences in the metabolite profile across species. M1 was identified as a major metabolite in mice and rabbits, similar to humans. However, in dogs, M1 was found to be only a very minor metabolite. tga.gov.au

Table 1: Primary Enzymes and Metabolites of Dasabuvir

| Feature | Description |

| Primary Metabolizing Enzyme | CYP2C8 fda.goveuropa.eu |

| Secondary Metabolizing Enzyme | CYP3A fda.goveuropa.eu |

| Primary Metabolic Pathway | Oxidation (Hydroxylation) europa.eu |

| Primary Active Metabolite | M1 europa.eu |

| Secondary Metabolic Pathways | Glucuronidation and Sulfation of M1 europa.eu |

Preclinical Pharmacokinetic Profiles in Animal Models

Systemic Clearance and Volume of Distribution Studies in Relevant Species

Pharmacokinetic studies in several animal species, including rats, dogs, and monkeys, were conducted to understand the distribution and clearance of dasabuvir. The volume of distribution was observed to be greater than the total body water in rats, dogs, and monkeys, which suggests extensive distribution of the compound into tissues outside of the vascular system. tga.gov.au

Following oral administration in rats, radiolabelled dasabuvir showed rapid and wide tissue distribution. The highest concentrations of the drug were found in organs associated with absorption and excretion, such as the liver. tga.gov.au Notably, there was minimal penetration across the blood-brain barrier, with brain tissue concentrations being approximately 10% of those found in the plasma. tga.gov.au Specific quantitative values for systemic clearance and volume of distribution in these preclinical models are not publicly available in the reviewed literature.

Oral Bioavailability and Absorption Characteristics

The oral bioavailability of dasabuvir (as the free acid) showed significant variability across the different animal species tested. tga.gov.au An in vitro regional absorption study in dogs indicated that the highest absorption occurred in the jejunum. tga.gov.au

The absolute oral bioavailability was highest in dogs, moderate in rats, and very low in monkeys. The development of the dasabuvir sodium monohydrate salt form was pursued to improve upon the exceedingly low aqueous solubility and dissolution rate of the free acid form, which initially showed poor oral bioavailability in animal pharmacokinetic assessments. europa.eu

Table 2: Oral Bioavailability of Dasabuvir (Free Acid) in Preclinical Animal Models

| Animal Species | Oral Bioavailability (F%) | Reference(s) |

| Dog | 95.9% | tga.gov.au |

| Rat | 20% - 25% | tga.gov.au |

| Monkey | 4.5% | europa.eutga.gov.au |

Excretion Pathways and Metabolite Disposition Studies

Studies in mice, rats, and dogs demonstrated that the primary route of excretion for dasabuvir and its metabolites is through the feces. tga.gov.au This aligns with findings in humans, where the vast majority of an administered dose is recovered in the feces. After intravenous administration in rats, biliary excretion was identified as a significant pathway for elimination. tga.gov.au

Unchanged dasabuvir was the main component found in the milk of lactating rats, along with its hydrolysis product M13 and the M1 metabolite. hres.ca

There were notable species differences in metabolite disposition. As mentioned, the active M1 metabolite was major in mice but very minor in dogs. tga.gov.au Furthermore, two minor circulating metabolites identified in humans were not detected in the animal species used for toxicological evaluation; however, this difference was not considered to impact the validity of the safety studies. tga.gov.au

Transporter Interactions and Substrate Properties

In preclinical assessments, this compound was evaluated to characterize its interactions with various drug transporters. These studies are crucial for predicting potential drug-drug interactions (DDIs) and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The investigations focused on determining whether dasabuvir is a substrate for key efflux transporters and its potential to inhibit clinically relevant drug transporters.

In vitro studies have established that dasabuvir is a substrate for the ATP-binding cassette (ABC) efflux transporters P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). tga.gov.autga.gov.aueuropa.eurxlist.comfda.gov These transporters are located in key tissues such as the intestines, liver, and kidneys, and play a significant role in limiting the absorption and facilitating the excretion of their substrates. nih.gov The interaction of dasabuvir with P-gp and BCRP suggests that its systemic exposure can be influenced by inducers or inhibitors of these transporters. tga.gov.autga.gov.au

Furthermore, the major metabolite of dasabuvir in human plasma, M1, was also investigated for its transporter substrate properties. tga.gov.aueuropa.eu Preclinical data indicate that the M1 metabolite is a substrate for BCRP. tga.gov.au In addition to efflux transporters, M1 was identified as a substrate for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, with Km values of 1.30 µM and 1.71 µM, respectively. tga.gov.au The M1 metabolite is also a substrate for the Organic Cation Transporter 1 (OCT1). europa.eueuropa.eu

Dasabuvir and its primary metabolite, M1, were evaluated for their potential to inhibit a range of clinically important drug transporters.

In vitro assays demonstrated that dasabuvir is an inhibitor of the efflux transporters P-gp, BCRP, and Multidrug Resistance-associated Protein 2 (MRP2). tga.gov.au Both dasabuvir and its M1 metabolite were found to be inhibitors of the hepatic uptake transporters OATP1B1 and OATP1B3. tga.gov.autga.gov.au Dasabuvir was also identified as an inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), with an IC50 value of 0.92 µM. tga.gov.autga.gov.au Further in vitro studies showed that dasabuvir also inhibits UGT1A4, UGT1A6, and intestinal UGT2B7 at clinically relevant concentrations. europa.eueuropa.eu

The inhibitory potential of dasabuvir and its M1 metabolite against key transporters is summarized in the table below.

| Compound | Transporter | IC |

| Dasabuvir | OATP1B1 | 0.9 |

| OATP1B3 | 6.6 | |

| P-gp | 16.7 | |

| BCRP | 15.6 | |

| MRP2 | 52 | |

| UGT1A1 | 0.92 | |

| M1 Metabolite | OATP1B1 | 2.6 |

| OATP1B3 | 9.7 |

Data sourced from the Australian Public Assessment Report for Paritaprevir / Ritonavir (B1064) / Ombitasvir and Dasabuvir (as sodium salt) and Ribavirin. tga.gov.autga.gov.au

Conversely, in vitro studies indicated that dasabuvir does not cause clinically relevant inhibition of the Organic Anion Transporter 1 (OAT1), Organic Cation Transporter 2 (OCT2), Organic Anion Transporter 3 (OAT3), or the Multidrug and Toxin Extrusion proteins (MATE1 and MATE2K). europa.eutga.gov.au While dasabuvir is an in vitro inhibitor of P-gp, clinical drug-drug interaction studies with the P-gp substrate digoxin (B3395198) showed no significant effect on digoxin's exposure. tga.gov.au However, the potential for increased plasma concentrations of substrates for OATP1B1/1B3, BCRP, and UGT1A1 when co-administered with dasabuvir was recognized based on these preclinical findings. tga.gov.autga.gov.au

Resistance Mechanisms and Mutational Analysis of Dasabuvir

Identification and Characterization of Resistance-Associated Substitutions (RASs) in HCV NS5B

Resistance to Dasabuvir (B606944) is primarily associated with specific amino acid substitutions in the NS5B protein. These resistance-associated substitutions (RASs) have been identified and characterized through both in vitro studies using replicon systems and in clinical trials involving patients who experienced treatment failure. europa.eu

Numerous RASs have been linked to reduced susceptibility to Dasabuvir, with their prevalence and impact often varying by HCV genotype, particularly between subtypes 1a and 1b. nih.gov

For HCV genotype 1a , the predominant NS5B RASs that emerge under treatment pressure include C316Y, M414T, and S556G. nih.gov Other clinically relevant substitutions identified in treatment failure cases include Y448C/H, A553T, G554S, S556R, G558R, D559G/N, and Y561H. nih.goveuropa.eunih.gov

For HCV genotype 1b , the most common RASs are C316Y and M414T. nih.gov Other identified substitutions include C316N, M414I, and S556G. nih.govnih.gov Notably, some variants like C316N and S556G can be present as naturally occurring polymorphisms in treatment-naïve patients, particularly those with genotype 1b. natap.orgeuropa.euplos.org For instance, C316N has been observed at frequencies of 10.9% to 35.6% in some populations, while S556G is also detected more frequently in genotype 1b compared to 1a. natap.orgplos.org

The table below summarizes key Dasabuvir RASs.

The impact of these RASs on Dasabuvir susceptibility is quantified using HCV replicon systems. nih.govfrontiersin.org In these cell-based assays, specific mutations are introduced into the NS5B gene, and the concentration of Dasabuvir required to inhibit viral replication by 50% (EC50) is measured and compared to the wild-type virus. nih.gov

Phenotypic analyses have demonstrated that different substitutions confer varying levels of resistance.

In a genotype 1a replicon, the M414T or S556G substitutions reduced Dasabuvir's activity by 21- to 32-fold. europa.eu

In a genotype 1b replicon, the C316Y substitution was found to confer a very high level of resistance, increasing the EC50 value by 1,569-fold. nih.gov

The combination of C316N and S556G in genotype 1b results in a 38-fold increase in resistance compared to the wild-type replicon. plos.org

Dasabuvir retains its activity against variants that confer resistance to other classes of NS5B inhibitors, such as the S282T variant (resistant to nucleoside inhibitors) and variants in the thumb domain (M423T, P495S), confirming its distinct binding site and mechanism of action. nih.gov

Specific Amino Acid Substitutions Conferring Dasabuvir Resistance (e.g., C316Y, M414T, S556G, C316N)

Molecular and Structural Basis of Dasabuvir Resistance

To understand how RASs reduce drug efficacy, researchers employ computational methods to model the interaction between Dasabuvir and the NS5B polymerase at a molecular level.

While a crystal structure of Dasabuvir bound to HCV NS5B is not available, its binding pose has been predicted using in silico molecular docking and molecular dynamics (MD) simulations. nih.govtandfonline.com These models show that Dasabuvir binds to the palm I site of the NS5B polymerase. nih.govtandfonline.com The drug extends from a β-hairpin loop (residues L443 to I454) toward the enzyme's active site. nih.govresearchgate.net Key RAS positions, including 316, 414, 448, 553, and 556, are located within and help shape this binding pocket. nih.govtandfonline.com

Computational studies indicate that Dasabuvir forms critical hydrogen bonds with several residues in the NS5B binding pocket, including S288, N291, D318, and the backbone of Y448. nih.govtandfonline.com RASs are thought to confer resistance by altering these interactions, thereby reducing the drug's binding affinity.

A computational analysis of various mutations revealed their effect on the binding energy of the Dasabuvir-NS5B complex: semanticscholar.orgresearchgate.net

Mutations that increase binding energy (weaken the interaction), such as M414V and A553V, were associated with a decrease in hydrogen bonding interactions with residues like Asp318 and Asn291. semanticscholar.orgresearchgate.net

Mutations that decrease binding energy (strengthen the interaction), such as C316N, were supported by enhanced hydrogen bonding with residues like Asp318 and Tyr448. semanticscholar.orgresearchgate.net

These findings suggest that RASs can directly or allosterically disrupt the network of interactions necessary for stable drug binding, leading to a loss of inhibitory activity. semanticscholar.org

Computational Modeling of NS5B-Dasabuvir Complex with RASs

Dynamics of Resistance Emergence in Viral Populations

The high error rate of the HCV NS5B polymerase (estimated at 10⁻³ to 10⁻⁴ mutations per nucleotide per replication cycle) and the high daily virion production (10¹⁰ to 10¹²) create a vast and diverse viral quasispecies in an infected individual. mdpi.com This means that variants with reduced susceptibility to direct-acting antivirals can exist naturally at low levels even before treatment begins. drugbank.comnih.govnih.gov

The administration of Dasabuvir creates a selective pressure that favors the growth of these pre-existing or newly formed resistant variants. iasusa.org Studies on the persistence of Dasabuvir resistance after treatment failure have shown that some key RASs, such as M414T and S556G, can remain detectable in the viral population for extended periods. natap.org In one analysis, Dasabuvir-associated RASs were still present in 75% of patients 24 weeks after treatment and in 57% of patients after 48 weeks, indicating that these mutations may not significantly impair viral fitness and can persist long-term. natap.org

Selection of Variants Under Antiviral Selective Pressure

In vitro studies using HCV replicon systems have been instrumental in identifying the specific RASs that emerge under the selective pressure of dasabuvir. When HCV genotype 1 replicon cell lines are cultured in the presence of dasabuvir, resistant colonies can be selected and their NS5B gene sequenced to identify mutations. nih.gov

For HCV genotype 1a, passaging cells with dasabuvir at concentrations above the wild-type 50% effective concentration (EC₅₀) predominantly selects for the S556G substitution. nih.gov Other variants at positions such as M414T and Y448H have also been observed. nih.gov Increasing the drug concentration leads to the selection of variants with higher levels of resistance, including C316Y, M414T, and Y448H. nih.gov The C316Y and S556G variants are considered the predominant RASs for genotype 1a. nih.gov

In genotype 1b replicons, the primary RASs selected are C316Y and M414T. nih.gov The Y448H substitution is also frequently observed. nih.gov Studies have shown that the C316Y variant in both genotype 1a and 1b, and Y448C/H in genotype 1b, can confer over 900-fold resistance to dasabuvir. mdpi.com Other substitutions at positions like 368, 411, 553, and 559 have been associated with lower levels of resistance. mdpi.com

The emergence of these specific variants is consistent with dasabuvir's binding location within the palm I site of the NS5B polymerase. nih.gov Mutations at residues 316, 414, 448, and 556 have been shown to be involved in shaping the dasabuvir binding pocket. nih.gov

| HCV Genotype | Amino Acid Substitution | Fold Change in EC₅₀ (Resistance Level) | Reference |

|---|---|---|---|

| 1a | C316Y | >900-fold | mdpi.com |

| M414T | High | nih.gov | |

| Y448H | High | nih.gov | |

| S556G | Predominant, High | nih.govnih.gov | |

| 1b | C316Y | >900-fold | mdpi.com |

| M414T | Predominant, High | nih.gov | |

| Y448C/H | >900-fold | mdpi.com | |

| S556G | High | mdpi.com |

Structure Activity Relationship Sar and Rational Drug Design of Dasabuvir

Medicinal Chemistry Approaches to Dasabuvir (B606944) Development

The development of Dasabuvir (formerly known as ABT-333) was a multi-stage process involving the identification and optimization of a lead chemical scaffold. nih.govdovepress.com

The foundational scaffold for Dasabuvir was discovered through high-throughput screening, which identified aryl dihydrouracil (B119008) derivatives as potent inhibitors of the HCV NS5B polymerase. researchgate.netnih.gov These initial compounds were found to be non-competitive inhibitors with respect to RNA and nucleotide substrates, indicating an allosteric mechanism of action. nih.gov Further studies suggested that these derivatives bind to the palm initiation nucleotide pocket of the polymerase. researchgate.netnih.gov

Medicinal chemistry efforts focused on improving the properties of the initial lead compound, an aryl dihydrouracil derivative (inhibitor 1). figshare.comresearchgate.net Key optimizations included:

Uracil (B121893) Moiety Modification : Replacing the dihydrouracil ring with an N-linked uracil was found to enhance potency in the genotype 1 replicon assay. figshare.comresearchgate.net

Linkage Replacement : The amide linkage present in the initial lead was replaced with a trans-olefin. This modification significantly improved the compound's permeability and solubility, leading to better pharmacokinetic properties in preclinical models. figshare.comresearchgate.net

These strategic modifications led to the discovery of ABT-072, a trans-stilbene (B89595) analog and a precursor in the developmental lineage of Dasabuvir, which demonstrated good oral bioavailability and potent inhibition of NS5B polymerase for genotype 1. figshare.comresearchgate.net

The design of potent NNIs like Dasabuvir leverages the existence of at least four distinct allosteric binding sites on the NS5B polymerase, located in the thumb and palm domains of the enzyme. researchgate.netnih.govnih.gov The development process for these inhibitors often employs a combination of advanced techniques:

Structure-Based Drug Design : Utilizing X-ray crystallographic data of NS5B-inhibitor complexes allows for the rational design and iterative synthesis of more potent compounds. mcgill.ca

Fragment-Based Approaches : This strategy begins with identifying weak-binding, fragment-like structures that can be gradually built upon and optimized to achieve high-affinity inhibitors. mcgill.ca

Computational Methods : A variety of in silico methods, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, are used to discover and refine novel inhibitor scaffolds. d-nb.infoplos.org

Dasabuvir specifically targets the allosteric site within the palm domain, often referred to as the palm I site. drugbank.comnih.gov Binding to this site is genotype-specific because the allosteric sites are less conserved across different HCV genotypes compared to the highly conserved active site. drugbank.comdrugbank.com This specificity is a key characteristic of many NNIs and restricts Dasabuvir's primary efficacy to HCV genotype 1. drugbank.comdrugbank.com

Table 1: In Vitro Activity of Dasabuvir Against HCV Genotypes

| HCV Genotype/Strain | Assay Type | Potency (EC50) |

|---|---|---|

| Genotype 1a (H77) | Replicon Assay | 7.7 nM drugbank.comnih.gov |

| Genotype 1b (Con1) | Replicon Assay | 1.8 nM drugbank.comnih.gov |

| Genotype 1a (H77) | Replicon Assay (in 40% human plasma) | 99 nM nih.gov |

| Genotype 1b (Con1) | Replicon Assay (in 40% human plasma) | 21 nM nih.gov |

Origin and Optimization of Aryl Dihydrouracil Fragments

Elucidation of Binding Interactions for Allosteric NS5B Inhibitors

The inhibitory action of Dasabuvir is a direct result of its precise interaction with the NS5B polymerase, which stabilizes an inactive conformation of the enzyme. nih.gov

Molecular docking and resistance studies have identified the specific amino acid residues that form the Dasabuvir binding pocket at the palm I site. nih.gov Dasabuvir's binding is stabilized through a network of hydrogen bonds and hydrophobic interactions.

Key interactions include:

Hydrogen Bonds : In silico models predict hydrogen bonds with the side chains of S288, N291, and D318, as well as with the backbone of I447 and Y448. nih.gov Other analyses confirm hydrogen bonds with Asn316 and Asp318. jcsp.org.pk

Hydrophobic Contacts : The inhibitor also makes significant hydrophobic contacts with residues such as Phe193, Asp319, Leu384, Met414, and Tyr415. jcsp.org.pk

Mutations at several of these positions, including C316, M414, Y448, C451, A553, and S556, have been associated with resistance, confirming their importance in the binding interaction. nih.govresearchgate.net

Table 2: Amino Acid Residues Involved in Dasabuvir Binding to NS5B Palm I Site

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bonding | S288, N291, D318, I447, Y448, Asn316 nih.govjcsp.org.pk |

| Hydrophobic Contacts | Phe193, Asp319, Leu384, Met414, Tyr415, Tyr448 jcsp.org.pk |

| Resistance-Associated Positions | C316, M414, Y448, C451, A553, S556 nih.govresearchgate.net |

Dasabuvir functions by binding to the palm domain of NS5B and inducing a conformational change that renders the polymerase inactive. drugbank.comdrugbank.com This allosteric mechanism locks the enzyme in a "closed" or nonfunctional state, which prevents the structural movements necessary for the elongation of the viral RNA chain. drugbank.comnih.gov The high-affinity binding is achieved by the complementary shape and chemical nature of Dasabuvir to the allosteric pocket, allowing for the formation of multiple stabilizing interactions. The structural rigidity and specific orientation of the aryl and uracil fragments are crucial for fitting snugly within this pocket and effectively inhibiting the enzyme.

Key Amino Acid Residues in the NS5B Binding Pocket

Development of Novel Dasabuvir Derivatives with Enhanced Antiviral Properties

Research has continued into developing novel derivatives of Dasabuvir to improve its therapeutic profile. These efforts aim to enhance potency, broaden the spectrum of activity against other viruses, or improve safety. nih.govacs.org

One study focused on designing and profiling Dasabuvir derivatives as potential inhibitors of the Zika virus (ZIKV) RNA-dependent RNA polymerase. nih.govacs.org This repurposing effort involved computational design and screening of hundreds of derivatives. acs.org Within this research, specific structural modifications were found to improve the predicted safety profile. For example, replacing the -CH3 and -NH– groups in the methanesulfonamide (B31651) moiety of Dasabuvir with -OH and -CH2–, respectively, was shown to improve the compound's toxicity profile in silico. nih.govresearchgate.net

Other computational studies have analyzed mutations in the HCV NS5B polymerase that confer resistance to Dasabuvir. researchgate.netsemanticscholar.org These studies aim to understand how mutations affect binding energy and to provide a rational basis for designing new Dasabuvir derivatives that can overcome resistance and exhibit a better affinity for the NS5B enzyme. researchgate.netsemanticscholar.org

Analytical Methodologies for Dasabuvir Sodium Monohydrate Research

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly liquid chromatography, is the most prevalent technique for the analysis of Dasabuvir (B606944). scielo.br It is often used in conjunction with UV-Visible or mass spectrometry detectors for the simultaneous determination of Dasabuvir and other antiviral drugs it is commonly co-formulated with. scielo.brnih.gov

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a widely used technique for the quantitative analysis of Dasabuvir in bulk and pharmaceutical forms. scielo.brscielo.br A stability-indicating HPLC-DAD method has been developed and validated for the simultaneous determination of Dasabuvir and its degradation products. scielo.br

Method development typically involves optimizing chromatographic parameters such as the mobile phase composition, column type, flow rate, and detection wavelength to achieve adequate separation and resolution of Dasabuvir from its potential degradation products and formulation excipients. scielo.br One such method utilized a Symmetry® C18 column with an isocratic mobile phase. scielo.brscielo.br Validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like selectivity, linearity, accuracy, precision, and robustness. scielo.br

| Parameter | Optimized Condition |

| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 µm) |

| Mobile Phase | 0.1% Formic Acid and Acetonitrile (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 244 nm |

| Injection Volume | 10 µL |

| Temperature | 25°C |

| Table 1: Optimized HPLC-DAD Chromatographic Conditions for Dasabuvir Analysis. scielo.brscielo.brresearchgate.net |

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity and selectivity, making it suitable for bioanalytical applications, such as pharmacokinetic studies. A UPLC-MS/MS method was developed for the simultaneous determination of Dasabuvir, tamoxifen, and 4-hydroxytamoxifen (B85900) in rat plasma. nih.govnih.gov This method provides a short analysis time and a low limit of quantification, which is crucial for determining low drug concentrations during the terminal elimination phase. nih.gov

The structural elucidation of degradation products is also carried out using UPLC systems coupled to high-resolution mass spectrometers like Quadrupole Time-of-Flight (QToF) mass spectrometers. scielo.brresearchgate.net

| Parameter | Condition |

| Column | Waters BEH™ C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (80:20, v/v) |

| Analysis Time | 1.5 min |

| Application | Pharmacokinetic interaction study in Wistar rats |

| Quantification Ranges | Dasabuvir: 20–1000 ng/mL |

| Table 2: UPLC-MS/MS Method for Dasabuvir Quantification in Rat Plasma. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry for Structural Elucidation of Degradation Products

Mass spectrometry (MS) is an indispensable tool for identifying and characterizing the structures of degradation products, which is a critical part of stability testing.

Forced degradation studies, or stress testing, are performed to evaluate the intrinsic stability of a drug substance and to identify potential degradation products. ijper.org Dasabuvir has been subjected to various stress conditions as recommended by ICH guidelines, including acid, base, neutral hydrolysis, oxidation, heat, and light. scielo.brscielo.breuropa.eu

Studies have shown that Dasabuvir is susceptible to degradation under alkaline and oxidative conditions. scielo.breuropa.eu It is relatively stable under acidic, neutral, thermal, and photolytic stress. scielo.brresearchgate.net Specifically, significant degradation was observed when exposed to 1M NH₄OH, while it remained stable in 1M HCl, water at 80°C, and under thermal and photolytic conditions. scielo.br Two primary degradation products were formed under alkaline stress. scielo.brscielo.br

| Stress Condition | Observation |

| Acidic (1M HCl) | Stable scielo.brresearchgate.net |

| Alkaline (1M NH₄OH) | Sensitive; two degradation products formed scielo.brresearchgate.net |

| Oxidative (3% H₂O₂) | Potentially susceptible to degradation europa.eu |

| Neutral (Water at 80°C) | Stable scielo.br |

| Thermal (Solid state at 80°C) | Stable scielo.breuropa.eu |

| Photolytic (ICH Option 2) | Stable scielo.breuropa.eu |

| Table 3: Summary of Forced Degradation Studies on Dasabuvir. scielo.brresearchgate.neteuropa.eu |

The structural elucidation of degradation products formed during stress testing is typically performed using high-resolution mass spectrometry, such as LC-QToF-MS/MS. scielo.brscielo.br For Dasabuvir, two degradation products, designated DP₁ and DP₂, were identified following exposure to alkaline conditions. scielo.brscielo.br These products were characterized in the negative ion mode of electrospray ionization (ESI), which provided higher molecular ion and fragment ion intensity compared to the positive mode. scielo.br

The degradation pathway under alkaline conditions involves the hydrolysis of the uracil (B121893) ring in the Dasabuvir molecule. scielo.br

DP₁: [3-tert-butyl-5-(6-methanesulfonamidonaphthalen-2-yl)-4-methoxyphenyl]urea

DP₂: N-[6-(5-amino-3-tert-butyl-2-methoxyphenyl)naphthalen-2-yl] methanesulfonamide (B31651)

| Analyte | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Dasabuvir (DBV) | 492.16 | 413.13, 298.11, 282.11, 240.06 |

| DP₁ | 467.18 | 388.15, 309.12, 294.09, 282.11, 240.06 |

| DP₂ | 425.17 | 346.14, 294.09, 282.11, 240.06 |

| Table 4: Mass Spectrometric Data for Dasabuvir and its Alkaline Degradation Products. scielo.br |

Characterization of Forced Degradation Pathways (e.g., Acidic, Alkaline, Oxidative, Thermal, Photolytic)

Stability-Indicating Analytical Method Validation for Dasabuvir Sodium Monohydrate

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are crucial for assessing the stability of drug products. scielo.brscielo.br

An HPLC-DAD method has been successfully developed and validated as a SIAM for Dasabuvir. scielo.brscielo.br The validation, conducted according to ICH guidelines, demonstrated the method's selectivity in separating Dasabuvir from its two alkaline degradation products (DP₁ and DP₂). scielo.br The method proved to be linear, accurate, precise, and robust, making it suitable for routine quality control and stability monitoring of Dasabuvir in pharmaceutical formulations. scielo.brscielo.br

| Validation Parameter | Result |

| Selectivity | Method effectively separates Dasabuvir from its degradation products (DP₁ and DP₂) scielo.br |

| Linearity Range (µg/mL) | Dasabuvir: 9.78 - 136.92; DP₁: 2.9 - 20.2; DP₂: 1.3 - 14.9 scielo.br |

| Correlation Coefficient (r²) | >0.99 for all analytes |

| Accuracy (% Recovery) | 99.16% - 100.86% scielo.br |

| Precision (% RSD) | 1.02% - 2.89% scielo.br |

| Robustness | Method is robust against small, deliberate variations in chromatographic conditions |

| Table 5: Validation Summary of the Stability-Indicating HPLC-DAD Method for Dasabuvir. scielo.br |

Drug Drug Interaction Mechanisms and Pharmacokinetic Modulations with Dasabuvir

Modulation of Drug-Metabolizing Enzymes by Dasabuvir (B606944)

Dasabuvir's interaction profile is largely defined by its role as both a substrate and a modulator of various drug-metabolizing enzymes.

Investigation of Cytochrome P450 (CYP) Isozyme Inhibition or Induction Potential

Dasabuvir is primarily metabolized by Cytochrome P450 (CYP) 2C8, with a minor contribution from CYP3A4. karger.comnih.gov Consequently, its plasma concentrations are susceptible to significant alterations when co-administered with strong inhibitors or inducers of these enzymes.

Clinical studies have demonstrated that strong inhibitors of CYP2C8, such as gemfibrozil, can substantially increase dasabuvir exposure. nih.gov Conversely, strong inducers of CYP3A, like carbamazepine, have been shown to markedly decrease plasma concentrations of dasabuvir. nih.gov While dasabuvir itself is not considered a clinically significant inhibitor or inducer of major CYP isoforms at therapeutic concentrations, its co-administration with ritonavir (B1064), a potent CYP3A4 inhibitor, as part of combination regimens, complicates the DDI profile. asm.orgd-nb.info The presence of ritonavir can shift the metabolism of co-administered drugs and dasabuvir itself, making the net effect on CYP enzymes a critical consideration. researchgate.net For instance, the combination regimen has been observed to have a mild inductive effect on CYP2C19. d-nb.info

Table 1: Effect of Co-administered Drugs on Dasabuvir Pharmacokinetics

| Co-administered Drug | Interacting Enzyme/Transporter | Effect on Dasabuvir |

|---|---|---|

| Gemfibrozil | Strong CYP2C8 inhibitor | Substantial increase in exposure nih.gov |

| Carbamazepine | Strong CYP3A inducer | Substantial decrease in exposure nih.gov |

| Ketoconazole | Strong CYP3A inhibitor | Modest increase in exposure nih.gov |

Uridine Glucuronosyltransferase (UGT) Substrate Interactions

Dasabuvir has been identified as an inhibitor of Uridine Glucuronosyltransferase (UGT) 1A1 in vivo. amazonaws.com It also demonstrates in vitro inhibition of UGT1A4, UGT1A6, and intestinal UGT2B7 at clinically relevant concentrations. amazonaws.comeuropa.eu This inhibition can lead to increased plasma levels of drugs that are primarily cleared through UGT1A1-mediated glucuronidation. Therefore, caution and clinical monitoring are advised when dasabuvir is co-administered with narrow therapeutic index drugs that are UGT1A1 substrates, such as levothyroxine. europa.eu Studies have also evaluated interactions with other UGT substrates like raltegravir (B610414) and buprenorphine. europa.eu

In vitro studies have shown that dasabuvir can inhibit the metabolism of acetaminophen (B1664979) (APAP), which is cleared mainly by UGTs, through a mixed-type partial inhibition. researchgate.net However, clinical studies have not demonstrated a significant impact on acetaminophen exposures when co-administered with the dasabuvir-containing regimen. d-nb.info

Table 2: In Vitro and In Vivo UGT Inhibition by Dasabuvir

| UGT Isoform | Inhibition Status | Clinical Implication |

|---|---|---|

| UGT1A1 | In vivo inhibitor amazonaws.com | Increased exposure of UGT1A1 substrates europa.eu |

| UGT1A4 | In vitro inhibitor amazonaws.comeuropa.eu | Potential for interactions |

| UGT1A6 | In vitro inhibitor amazonaws.comeuropa.eu | Potential for interactions |

| UGT2B7 (intestinal) | In vitro inhibitor amazonaws.comeuropa.eu | Potential for interactions |

Effects on Drug Transporters

Dasabuvir also interacts with key drug transporters, further contributing to its DDI profile.

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Inhibition by Dasabuvir

Dasabuvir is an inhibitor of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). karger.comamazonaws.com P-gp and BCRP are efflux transporters present in various tissues, including the intestines, liver, and blood-brain barrier, that play a crucial role in drug absorption, distribution, and elimination. By inhibiting these transporters, dasabuvir can increase the plasma concentrations of co-administered drugs that are substrates of P-gp or BCRP. rxlist.com

Implications for Co-administered Substrates Transport Dynamics

The inhibitory action of dasabuvir on P-gp and BCRP can lead to clinically significant DDIs. For example, co-administration of dasabuvir with BCRP substrates like rosuvastatin (B1679574) may lead to increased rosuvastatin plasma concentrations. europa.eu Similarly, drugs that are sensitive to changes in intestinal P-gp activity, such as dabigatran (B194492) etexilate, may have their exposure increased when given with dasabuvir. tga.gov.au It is important to note that dasabuvir itself is a substrate of P-gp and BCRP. amazonaws.comasm.org

Table 3: Dasabuvir's Effect on Drug Transporters

| Transporter | Dasabuvir's Role | Potential Impact on Co-administered Substrates |

|---|---|---|

| P-glycoprotein (P-gp) | Inhibitor amazonaws.com and Substrate amazonaws.comasm.org | Increased plasma concentrations of P-gp substrates rxlist.com |

| Breast Cancer Resistance Protein (BCRP) | Inhibitor amazonaws.com and Substrate amazonaws.comasm.org | Increased plasma concentrations of BCRP substrates rxlist.com |

Mechanistic Pathways of Pharmacokinetic Interactions with Other Direct-Acting Antivirals

When dasabuvir is used in combination with other direct-acting antivirals (DAAs) like ombitasvir, paritaprevir, and ritonavir, the potential for DDIs is compounded. nih.gov Ritonavir, a potent CYP3A inhibitor, significantly increases the exposure of paritaprevir, allowing for once-daily dosing. nih.gov This intentional DDI is a cornerstone of the combination regimen's efficacy.

Solid State Pharmaceutical Science and Formulation Research of Dasabuvir Sodium Monohydrate

Crystalline Forms and Polymorphism Studies of Dasabuvir (B606944) Sodium Monohydrate

During development, several crystalline forms of dasabuvir were identified, but the monosodium salt monohydrate, known as Form I, was selected for manufacturing. europa.eu This form is recognized as the thermodynamically stable form. europa.eu

Dasabuvir sodium monohydrate (Form I) is a non-hygroscopic, crystalline powder that appears white to pale yellow or pink. europa.eutga.gov.au The structure of the active substance has been confirmed using various analytical techniques including mass spectrometry, infrared spectroscopy, 1H- and 13C-NMR spectroscopy, and X-ray crystallography. europa.eu While specific public data on XRPD peak lists for Form I is limited, its crystalline nature is well-established. europa.eugoogle.com Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to characterize such crystalline hydrates, identifying melting points and water content, respectively. uc.ptgoogle.com

Table 1: Physicochemical Properties of this compound (Form I)

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to pale yellow to pink crystalline powder | europa.eutga.gov.au |

| Hygroscopicity | Non-hygroscopic | europa.eutga.gov.au |

| Molecular Formula | C₂₆H₂₆N₃O₅SNa·H₂O | europa.eu |

| Molecular Weight | 533.57 g/mol | europa.eufda.gov |

| Dissociation Constants (pKa) | pKa₁ = 8.2, pKa₂ = 9.2 | europa.eutga.gov.au |

The physical stability of this compound Form I is a critical attribute for its use as an active pharmaceutical ingredient. It has been shown to be the thermodynamically stable form. europa.eu Stress testing indicated that the compound is stable under conditions of heat and heat with moisture. europa.eu Furthermore, the monohydrate form demonstrates excellent stability, maintaining its crystallinity for over 24 months at 40°C and 75% relative humidity (RH). It is also noted that the crystal form is not altered by the tablet manufacturing process or upon storage. europa.eu This stability is crucial, as the conversion to an anhydrous or amorphous form could negatively impact the drug's dissolution and bioavailability. nih.gov

Characterization of Monosodium Salt Monohydrate (Form I)

Solubility and Dissolution Rate Research

The selection of the sodium salt monohydrate form was primarily driven by the need to improve upon the very poor solubility of the dasabuvir free acid. europa.eu This strategic salt formation significantly enhances the dissolution rate, which is essential for achieving therapeutic concentrations in the body. nih.gov

The aqueous solubility of dasabuvir is highly dependent on pH. europa.eutga.gov.au As a weak diacidic molecule, its solubility varies significantly across the physiological pH range. nih.goveuropa.eu The free acid form is practically insoluble in acidic conditions (pH 1) and shows increasing solubility with rising pH. europa.eu The solubility of the free acid ranges from 0.13 to 910 μg/mL in various buffer solutions. europa.eu The sodium monohydrate salt form exhibits higher apparent aqueous solubility compared to the free acid. europa.eu

Table 2: pH-Dependent Solubility of Dasabuvir (Free Acid)

| pH | Solubility | Source(s) |

|---|---|---|

| 1 to 11 | 0.1 µg/mL to 1000 µg/mL (0.0001 to 1 mg/mL) | tga.gov.au |

| 1 to 6.8 | ≤0.127 µg/mL | nih.gov |

| pH 1 (0.1 N HCl) | Practically insoluble | europa.eu |

| Water | Slightly soluble | europa.eutga.gov.au |

Given dasabuvir's classification as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), several strategies are employed to enhance its dissolution. europa.eutga.gov.au

Salt Formation : The primary strategy was the development of the monosodium monohydrate salt, which provides a higher dissolution rate compared to the free acid. nih.goveuropa.eu

Use of Polymers : A significant challenge with salts of very weak acids is the risk of them converting back (disproportionating) into the insoluble free acid form in the acidic environment of the stomach. nih.gov To mitigate this, formulation strategies include the incorporation of polymers, such as copovidone, which act as crystallization inhibitors. nih.govnewdrugapprovals.org These polymers help maintain the dissolved state of the drug, preventing precipitation and ensuring adequate absorption. nih.gov

Dissolution Medium Surfactants : For in-vitro testing, achieving sink conditions that mimic in-vivo dissolution can be challenging. For dasabuvir, a buffered medium at pH 6.8 containing a surfactant, 15 mM cetyl trimethylammonium bromide (CTAB), was selected to ensure adequate dissolution for quality control testing. europa.eu

Particle Size Control : The particle size of the active ingredient is controlled during manufacturing to ensure consistent dissolution performance. europa.eu

pH-Dependent Solubility Profile Analysis

Particle Size Distribution and its Impact on Pharmaceutical Performance of this compound

The particle size distribution (PSD) of an active pharmaceutical ingredient is a critical quality attribute, particularly for poorly soluble drugs like dasabuvir. A smaller particle size increases the surface area available for dissolution, which, according to the Noyes-Whitney equation, can lead to a faster dissolution rate.

Q & A

Q. What is the molecular mechanism of action of Dasabuvir sodium monohydrate against hepatitis C virus (HCV)?

this compound is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp). It binds to the enzyme's allosteric site, inducing conformational changes that disrupt viral RNA synthesis. In vitro replicon assays demonstrated EC50 values of 7.7 nM (genotype 1a, H77 strain) and 1.8 nM (genotype 1b, Con1 strain), highlighting its genotype-specific potency .

Q. What chemical properties of Dasabuvir necessitate formulation optimization for oral delivery?

The free acid form of Dasabuvir exhibits extremely low aqueous solubility (≤0.127 μg/mL across pH 1–6.8) and weak diacidic properties (pKa = 8.2 and 9.2), resulting in a high dose number (1.31 × 10⁴). These properties led to poor oral bioavailability in preclinical studies, necessitating salt formation to improve dissolution and absorption .

Q. How is this compound typically characterized in preclinical studies?

Researchers employ a combination of X-ray powder diffraction (XRPD) for polymorph screening, thermogravimetric analysis (TGA) to assess hydrate stability, and dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media). These methods ensure the salt form maintains stability and enhanced solubility during gastrointestinal transit .

Advanced Research Questions

Q. What experimental strategies are effective in preventing this compound disproportionation in solid dosage forms?

Key approaches include:

- Polymer incorporation : Hydroxypropyl methylcellulose acetate succinate (HPMC-AS) at 5–10% w/w inhibits crystallization of the free acid during dissolution.

- pH-modulated species mapping : Identifies stable salt forms across physiological pH ranges (1.5–6.8) using automated titration systems.

- Accelerated stability testing : 40°C/75% RH conditions for 3 months to predict long-term stability of the salt-drug-excipient matrix .

Q. How should researchers design pharmacokinetic (PK) studies to evaluate Dasabuvir in combination therapies?

- Dose proportionality : Assess linearity across 50–400 mg doses using crossover studies in HCV-infected animal models.

- Drug-drug interaction (DDI) profiling : Evaluate CYP3A4/2C8-mediated interactions with ritonavir-boosted regimens using human hepatocyte co-cultures.

- Tissue distribution : Quantify liver-to-plasma ratios via LC-MS/MS to confirm targeted antiviral activity .

Q. What analytical methodologies are critical for detecting Dasabuvir polymorphs during salt manufacturing?

- High-throughput screening : 96-well plate systems with varied solvent/antisolvent combinations.

- Raman spectroscopy : Monitors real-time crystallization dynamics during salt formation.

- Dynamic vapor sorption (DVS) : Evaluates hydrate stability under varying humidity conditions to prevent phase transitions .

Q. How can in vitro-in vivo correlation (IVIVC) models be optimized for Dasabuvir formulations?

- Dissolution testing : Use USP Apparatus II (paddle) at 50 rpm with 0.01 N HCl (pH 1.2) and 0.05 M phosphate buffer (pH 6.8).

- Compartmental modeling : Link dissolution profiles to PK data using Wagner-Nelson or Loo-Riegelman methods to predict human absorption .

Q. What are the key considerations for designing resistance studies on Dasabuvir?

- Replicon mutagenesis : Introduce NS5B mutations (e.g., C316Y, M414T) to assess resistance fold-changes.

- Combination efficacy : Test synergy with NS3/4A (paritaprevir) and NS5A (ombitasvir) inhibitors using Bliss independence models.

- Clinical correlation : Compare in vitro resistance thresholds (<10-fold EC50 shift) with Phase 3 virologic failure rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.